molecular formula C15H23N5 B15050414 1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15050414
M. Wt: 273.38 g/mol
InChI Key: YWTIAPUFUSIPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclopentyl group attached to a pyrazole ring, which is further substituted with a propyl group and an amine functionality. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-cyclopentyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C15H23N5/c1-2-9-19-15(7-8-17-19)11-16-13-10-18-20(12-13)14-5-3-4-6-14/h7-8,10,12,14,16H,2-6,9,11H2,1H3

InChI Key

YWTIAPUFUSIPJL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can yield the cyclopentyl hydrazone intermediate, which can then be further reacted with 1-propyl-1H-pyrazole-5-carbaldehyde to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: It exhibits potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-cyclopentyl-3-(1-propyl-1H-pyrazol-5-yl)urea: This compound features a urea functionality instead of an amine group, leading to different biological activities and applications.

    1-cyclopentyl-4-(1-propyl-1H-pyrazol-5-yl)benzene: The presence of a benzene ring in this compound imparts different chemical and physical properties compared to the pyrazole derivative.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopentyl and pyrazole moieties, which contribute to its diverse range of applications and biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.